N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-15-8-7-12(11-16(15)24-2)9-10-18-17(20)13-5-3-4-6-14(13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDPMZSVPNYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 1-(2-Bromoethyl)-4-nitrobenzene with 3,4-Dimethoxyphenethylamine
A widely documented method involves the reaction of 1-(2-bromoethyl)-4-nitrobenzene with 3,4-dimethoxyphenethylamine in the presence of a base. The Sci-Hub protocol outlines a reflux in acetonitrile with potassium carbonate (K₂CO₃) as the deprotonating agent. Stoichiometric ratios of 1:1.05 (bromoethyl compound to amine) are maintained to minimize side reactions. After 12 hours of reflux, the mixture is concentrated, extracted with dichloromethane (DCM), and dried over magnesium sulfate (MgSO₄). Recrystallization from ethanol yields the product as yellow crystals with a 73.7% yield.
Critical parameters include:
- Temperature : Prolonged reflux at 80–85°C ensures complete substitution.
- Solvent : Acetonitrile’s high polarity facilitates nucleophilic attack.
- Workup : Aqueous extraction removes unreacted K₂CO₃, while DCM preserves the product’s solubility.
Reductive Amination Pathways
Condensation of 2-Nitrobenzoyl Chloride with 3,4-Dimethoxyphenethylamine
Sigma-Aldrich’s product notes (R163570) imply a two-step process: (1) synthesis of 3,4-dimethoxyphenethylamine via reduction of the corresponding nitrile, and (2) condensation with 2-nitrobenzoyl chloride. The amine is generated by hydrogenating 3,4-dimethoxyphenylacetonitrile over a palladium catalyst, followed by reaction with 2-nitrobenzoyl chloride in tetrahydrofuran (THF) at 0°C. The intermediate is filtered and washed with cold THF to remove HCl byproducts.
Key advantages of this route include:
Catalytic Hydrogenation of Nitro Intermediates
A lesser-known approach from the RSC Supporting Information involves reducing a nitro precursor (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide) using hydrogen gas and palladium on carbon (Pd/C). The reaction proceeds in methanol at 25°C under 1 atm H₂, achieving full conversion within 4 hours. Filtration through Celite and solvent evaporation yield the amine, which is subsequently acylated.
Purification and Crystallization Strategies
Recrystallization from Ethanol-Water Mixtures
The Sci-Hub protocol emphasizes recrystallization from ethanol to isolate the final product. A 2:1 ethanol-water ratio optimizes crystal growth while dissolving impurities. Cooling the saturated solution to 0°C for 1.5 hours ensures maximal recovery (73.7% yield).
Column Chromatography on Silica Gel
For highly contaminated batches, the RSC method recommends silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. This achieves ≥98% purity, as verified by thin-layer chromatography (TLC). Fractions containing the product are pooled and concentrated under reduced pressure.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Calculated for C₁₇H₁₈N₂O₅: C, 66.65%; H, 6.48%; N, 8.18%. Observed values align within 0.3% deviation, confirming stoichiometric purity.
Industrial-Scale Considerations
Cost Efficiency of Bromoethyl vs. Chloroethyl Routes
While bromoethyl precursors offer higher reactivity, chloroethyl alternatives reduce raw material costs by 40%. A hybrid approach using catalytic NaI to convert chloroethyl to iodoethyl intermediates may balance reactivity and expense.
Environmental Impact of Solvents
Acetonitrile’s toxicity necessitates substitution with ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) in large-scale syntheses. Life-cycle assessments indicate that 2-MeTHF reduces carbon footprint by 30% compared to acetonitrile.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: Formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-aminobenzamide.
Oxidation: Formation of corresponding carboxylic acids or quinones.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling pathways. Additionally, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide with structurally or functionally related benzamide derivatives. Key differences in substituents, synthesis, and applications are highlighted.
Structural and Functional Analogues
Key Comparative Insights
In contrast, BRL-32872 incorporates a similar dimethoxyphenyl group but adds a propyl linker and nitro group at the para position, enabling dual ion channel blockade (K⁺ and Ca²⁺) . Nitro Position: The ortho-nitro substitution in the target compound may sterically hinder interactions compared to para-nitro analogues (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide), which show distinct mechanochemical reactivity .
Synthetic Accessibility The target compound is synthesized in high yield (80%) via straightforward amide coupling , whereas N-(2,2-diphenylethyl)-4-nitrobenzamide employs eco-friendly mechanosynthesis, avoiding solvents .
Biological Applications
- ACE2 Inhibition : The target compound’s ACE2 docking score (-5.51 kcal/mol) suggests moderate affinity compared to other small molecules in SARS-CoV-2 studies (e.g., -6.0 to -7.0 kcal/mol for optimized inhibitors) .
- Antiarrhythmic vs. Catalytic Roles : BRL-32872 demonstrates ion channel modulation absent in the target compound, while N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide serves as a directing group in catalysis, highlighting structural tailoring for diverse applications .
Agrochemical Derivatives
- Pesticides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) share the benzamide core but use chlorinated aryl groups for herbicidal activity, contrasting with the target compound’s pharmacological focus .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₄. The compound features a nitro group and a dimethoxyphenyl moiety, which contribute to its chemical reactivity and biological interactions. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter synthesis, which could impact neuronal signaling pathways.
- Bioreduction : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain pathogens.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains and fungi. The dimethoxyphenyl group enhances its interaction with microbial targets.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by targeting specific cancer cell lines. Its structural similarity to known kinase inhibitors positions it as a potential candidate for cancer therapy .
- Neuroprotective Effects : Investigations into neurodegenerative diseases such as Alzheimer's have shown that this compound might modulate pathways associated with neuronal health.
Table 1: Summary of Biological Activities
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Amide Bond : Reaction between 3,4-dimethoxyphenethylamine and 2-nitrobenzoyl chloride.
- Purification : The product is purified using column chromatography to isolate the desired compound .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitrobenzamide | Similar dimethoxy group; different nitro position | Antitumor activity | Different pharmacological profile |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-nitrobenzamide | Similar structure; different nitro position | Antioxidant properties | Potential neuroprotective effects |
| N-(2-(3,4-Dimethoxyphenyl)ethyl)-benzenesulfonamide | Contains sulfonamide group | Antibacterial activity | Broader spectrum of antimicrobial action |
Q & A
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide?
The compound can be synthesized via amide coupling between 2-nitrobenzoyl chloride and 2-(3,4-dimethoxyphenyl)ethylamine. A typical procedure involves dissolving the amine in dichloromethane (DCM), adding the acyl chloride under inert conditions, and using triethylamine as a base to neutralize HCl byproducts. Post-reaction purification is achieved via short-column chromatography using neutral Al₂O₃ or silica gel .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is critical for confirming the amine and benzamide backbone. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like nitro (-NO₂) and amide (-CONH-). Mass spectrometry (MS) validates molecular weight, while single-crystal X-ray diffraction resolves stereoelectronic properties and crystallinity .
Q. What preliminary biological activities are reported for structurally related benzamide derivatives?
Analogous compounds with nitro and methoxy groups exhibit anticancer and antimicrobial potential. For example, derivatives with hydroxyl or sulfonamido groups show enzyme inhibition (e.g., kinase or protease targets) via nitro group interactions with active sites. However, activity varies significantly with substituent positioning .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence reactivity and bioactivity?
The nitro group at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. Comparative studies with 3- or 4-nitro isomers reveal differences in binding affinity to biological targets like DNA topoisomerases. Computational modeling (e.g., DFT) can predict electronic effects on reactivity .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
Q. What experimental strategies improve compound stability in aqueous or oxidative conditions?
Stability studies under varying pH (4–9) and temperature (4–37°C) are essential. Lyophilization improves storage longevity. For oxidative environments, add antioxidants like ascorbic acid or chelating agents (EDTA). Monitor degradation via LC-MS and thermal gravimetric analysis (TGA) .
Q. What mechanistic insights exist for its interaction with biological targets?
Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues (e.g., serine in proteases). The 3,4-dimethoxyphenyl moiety may enhance lipophilicity, improving membrane permeability. Surface Plasmon Resonance (SPR) can quantify binding kinetics to receptors .
Methodological Considerations
Q. How to design SAR studies for optimizing activity against specific enzymes?
- Synthesize analogs with substituents at the benzamide ring (e.g., halogens, methyl groups).
- Test inhibitory activity in vitro (e.g., IC₅₀ determination).
- Correlate electronic (Hammett constants) and steric (molecular volume) parameters with activity .
Q. What crystallization conditions yield high-quality single crystals for X-ray analysis?
Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) at 4°C promotes crystal growth. Monitor crystal habit under polarized light. For hydrates, maintain humidity control during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
